2-bromo-N-ethyl-N-phenylbenzamide
Description
Overview of Halogenated N-Substituted Benzamides as Synthetic Targets and Chemical Probes
Halogenated N-substituted benzamides are of particular interest to the scientific community. The incorporation of halogen atoms, such as bromine, into the benzamide (B126) structure can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make them valuable as synthetic targets for the development of new molecules with tailored functionalities. organic-chemistry.orgnih.gov
Furthermore, halogenated benzamides have been investigated as chemical probes. researchgate.net A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The selective nature of these probes can help in understanding complex biological processes. For instance, certain halogenated benzamide derivatives have been explored as potential radioligands for imaging dopamine (B1211576) D2-like receptors, highlighting their role in neuroscience research.
The synthetic routes to access these molecules are a key area of research. Methodologies such as the Ullmann condensation and copper-catalyzed cross-coupling reactions are often employed to form the crucial carbon-nitrogen bond in N-substituted benzamides. organic-chemistry.orgwikipedia.org These reactions allow for the combination of various aryl halides and amines, providing access to a diverse library of benzamide derivatives. researchgate.netmdpi.com
Rationale for Academic Investigation of 2-Bromo-N-ethyl-N-phenylbenzamide
The academic investigation of this compound is driven by the broader interest in the biological activities and synthetic utility of its structural class. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from research on closely related molecules.
The presence of the 2-bromo-benzamide core is significant. For example, 2-bromobenzamides have been utilized as precursors in the synthesis of more complex heterocyclic systems, such as 3-(imino)isoindolin-1-ones, through transition metal-catalyzed cyclization reactions. nih.govmdpi.com This suggests that this compound could serve as a valuable building block in synthetic organic chemistry.
Moreover, the N-phenylbenzamide substructure is a key feature in a number of biologically active compounds. N-phenylbenzamide derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore, a target implicated in various diseases. nih.gov Others have shown promise as potential anticancer and antiviral agents. nih.govmdpi.com The combination of the 2-bromo substituent and the N-ethyl-N-phenyl groups on the benzamide scaffold presents a unique molecule that warrants investigation to explore its potential biological effects and to expand the structure-activity relationship knowledge base for this class of compounds.
The synthesis of this compound would likely involve the acylation of N-ethylaniline with 2-bromobenzoyl chloride or a related activated derivative of 2-bromobenzoic acid. Alternatively, copper-catalyzed N-arylation of an N-ethylbenzamide with a 2-bromophenyl source could be envisioned. The successful synthesis and characterization of this compound would provide a new entity for screening in various biological assays and for use as a synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-ethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAXCBWHIURMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967000 | |
| Record name | 2-Bromo-N-ethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5257-26-1 | |
| Record name | 2-Bromo-N-ethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N Ethyl N Phenylbenzamide and Analogous N Phenylbenzamide Derivatives
Amide Bond Formation via Coupling of 2-Bromobenzoic Acid Derivatives and N-Ethylaniline
The classical and most direct route to 2-bromo-N-ethyl-N-phenylbenzamide is the coupling of a 2-bromobenzoic acid derivative with N-ethylaniline. This transformation typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid to the more reactive acyl chloride. The subsequent addition of N-ethylaniline, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields the desired amide.
Alternatively, a variety of coupling reagents can be employed to mediate the direct amidation of the carboxylic acid and amine without the need to isolate the acyl chloride. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. rsc.orgresearchgate.net Other effective coupling agents include phosphonium (B103445) salts and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net
A general procedure for amide coupling involves dissolving the carboxylic acid and a coupling agent like BTFFH in a dry solvent such as dichloromethane (B109758) under an inert atmosphere, followed by the addition of a base and then the amine. rsc.org The reaction mixture is typically heated to drive the reaction to completion. rsc.org
Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov
N-Alkylation Strategies on 2-Bromo-N-phenylbenzamide Scaffolds
An alternative approach to this compound involves the N-alkylation of the parent compound, 2-bromo-N-phenylbenzamide. chemspider.comnih.govbldpharm.com This method is particularly useful when the desired N-alkyl group is susceptible to the conditions of amide bond formation.
The N-alkylation of amides generally requires a strong base to deprotonate the amide nitrogen, creating a nucleophilic amide anion. Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide. The resulting anion is then treated with an alkylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethyl group onto the nitrogen atom.
Microwave-assisted, solvent-free N-alkylation of amides has also been developed as a rapid and efficient method. mdpi.com This technique often utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a solid base like potassium hydroxide (B78521) and potassium carbonate. mdpi.com
Furthermore, a selective Hofmann N-alkylation of amides using catalytic amounts of alkyl halides in the presence of an alcohol has been reported as a practical and efficient method for synthesizing N-alkylated amides. rsc.org This approach avoids the use of large quantities of strong bases and alkyl halides. rsc.org
Advanced Synthetic Strategies for Complex Benzamide Architectures
The synthesis of more complex benzamide (B126) derivatives often requires multi-step sequences and the use of sophisticated synthetic strategies. These approaches are essential for accessing molecules with specific biological activities or material properties.
Research into the synthesis of N-substituted benzamide derivatives as potential antitumor agents has led to the development of multi-step synthetic routes to create structurally diverse libraries of compounds. nih.govresearchgate.netresearchgate.net These strategies often involve a combination of the fundamental reactions described above, along with other transformations to introduce various functional groups onto the benzamide scaffold.
For example, a synthetic strategy might begin with the synthesis of a substituted aniline (B41778) or benzoic acid, followed by amide bond formation, and then further functionalization of the resulting benzamide. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships.
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent an advanced strategy for the efficient construction of complex molecules. For instance, an I₂/TBHP mediated domino synthesis has been developed for the preparation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides from isatins and o-amino N-aryl/alkyl benzamides. rsc.org
The development of novel coupling reagents and catalytic systems continues to expand the toolkit for benzamide synthesis, enabling the creation of increasingly complex and functionalized molecules.
Interactive Data Table: Synthetic Approaches to N-Phenylbenzamide Derivatives
| Synthetic Approach | Key Reagents/Catalysts | Description | Applicability |
| Amide Bond Formation | SOCl₂, Oxalyl Chloride, DCC, EDC, HATU, TiCl₄ | Direct coupling of a carboxylic acid derivative with an amine. rsc.orgresearchgate.netnih.gov | A fundamental and widely used method for a broad range of benzamides. |
| N-Alkylation | NaH, Potassium tert-butoxide, Alkyl Halides, TBAB | Introduction of an alkyl group onto the nitrogen of a pre-formed amide. mdpi.comrsc.org | Useful for synthesizing N-substituted benzamides when direct amidation is not feasible. |
| Palladium-Catalyzed Coupling | Pd catalysts (e.g., with DPPF ligand) | Formation of the benzamide core via cross-coupling reactions. youtube.comyoutube.com | Primarily for synthesizing substituted benzamide analogs where the aryl groups are constructed via coupling. |
| Domino Reactions | I₂/TBHP | Multi-component reactions to build complex benzamide-containing structures in one pot. rsc.org | Efficient synthesis of complex, polycyclic benzamide derivatives. |
Computational Chemistry and Theoretical Investigations of 2 Bromo N Ethyl N Phenylbenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental tool in the computational study of 2-bromo-N-ethyl-N-phenylbenzamide, providing a balance between accuracy and computational cost for determining its electronic structure and properties.
Geometric Optimization and Conformational Analysis
Studies on related N,N-disubstituted benzamides have shown that the amide bond can exhibit non-planarity due to steric strain. For this compound, the bulky bromine atom at the ortho position of the benzoyl group further influences the orientation of the N-phenyl ring. It is expected that the two aromatic rings are not coplanar to minimize steric clashes. The dihedral angle between the benzoyl ring and the N-phenyl ring is a key parameter in its conformational landscape. Theoretical calculations on similar substituted benzamides have shown that both cis and trans conformers (with respect to the orientation of the substituent on the benzoyl ring and the N-phenyl group) can exist, with their relative energies depending on the nature and position of the substituents.
Table 1: Calculated Conformational Data for Analogous Substituted Benzamides
| Compound | Method | Conformational Detail | Finding |
| 2-chlorobenzamide | ab initio | cis (O,X) vs. trans (O,X) conformers | Both cis and trans conformers are non-planar. |
| N,N-dimethylbenzamide | RHF | CO/phenyl torsional angle (ω) | Calculated value of 40°, but better agreement with experimental data at ~60°. |
| N-methylbenzamide | RHF | CO/phenyl torsional angle (ω) | Good agreement with experimental data at ω ~25°. |
This table presents data for analogous compounds to illustrate the conformational complexities in substituted benzamides.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the N-phenyl and benzoyl rings, which are rich in π-electrons. The LUMO is likely to be distributed over the carbonyl group and the brominated phenyl ring, indicating these as potential sites for nucleophilic attack. The presence of the bromine atom can influence the energy levels of the frontier orbitals.
Table 2: Calculated HOMO-LUMO Energy Gaps for Benzamide (B126) and Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzamide | DFT/B3LYP | - | - | 5.611 |
| 2-amino-5-bromo-benzoic acid methyl ester | DFT/B3LYP/6-311++G(d,p) | - | - | Not specified, but charge transfer is noted. |
| Benzo and anthraquinodimethane derivatives | DFT/B3LYP/6-31G(d,p) | Varied | Varied | Small gaps indicate high reactivity. |
This table provides data for related compounds to illustrate the typical range of HOMO-LUMO gaps in aromatic amides.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound would show regions of negative potential (typically colored red or yellow) and positive potential (blue).
The most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. The bromine atom will also contribute to a region of negative potential. Conversely, the regions around the hydrogen atoms of the ethyl and phenyl groups, as well as the nitrogen atom (to a lesser extent due to resonance), would exhibit positive potential, indicating sites for nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis can quantify the extent of resonance between the nitrogen lone pair and the carbonyl group, which is characteristic of the amide bond. This delocalization results in a partial double bond character for the C(O)-N bond, leading to a higher rotational barrier.
Mechanistic Modeling and Transition State Characterization of Reactions Involving the Compound
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This includes studying the pathways for its synthesis, such as the acylation of N-ethylaniline with 2-bromobenzoyl chloride, or its subsequent reactions.
One important dynamic process in amides is the rotation around the C(O)-N bond. The transition state for this rotation can be characterized computationally to determine the energy barrier. For reactions such as nucleophilic substitution at the carbonyl carbon or palladium-catalyzed cross-coupling at the C-Br bond, mechanistic modeling can identify the key intermediates and transition states. For instance, in a hypothetical E2 elimination reaction, the transition state would involve the simultaneous breaking of the C-H and C-Br bonds and the formation of a C=C double bond. Similarly, for an SN2 reaction, the transition state would depict the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group.
Table 3: Examples of Computationally Studied Reaction Mechanisms in Related Systems
| Reaction Type | System | Computational Finding | Reference |
| Elimination | Alkyl Bromides | Transition state for halogen-atom transfer validated. | |
| Cyclopropanation | Ruthenium Carbenes | Inner- and outer-sphere transition states identified. | |
| SN1 Reaction | 2-bromo-2-methylpropane | Two-step reaction coordinate diagram with intermediates and transition states detailed. |
This table illustrates the application of mechanistic modeling to various reaction types.
Integration of High-Throughput Experimentation with Multivariate Data Analysis
High-throughput experimentation (HTE) coupled with multivariate data analysis offers a powerful approach to rapidly screen and optimize reaction conditions for the synthesis and application of this compound. HTE allows for the parallel execution of a large number of experiments, varying parameters such as catalysts, solvents, temperatures, and reactant ratios.
The vast amount of data generated from HTE can be effectively analyzed using multivariate statistical methods, such as principal component analysis (PCA) and partial least squares (PLS) regression. These methods can identify complex relationships between the reaction variables and the outcomes (e.g., yield, selectivity), leading to a deeper understanding of the reaction mechanism and the development of predictive models for reaction optimization. For instance, a model could be built to predict the efficiency of amide bond formation based on the properties of the starting materials. This integrated approach can significantly accelerate the discovery of novel reactions and the optimization of existing processes involving this compound.
Applications of 2 Bromo N Ethyl N Phenylbenzamide in Fundamental Chemical Research and Materials Science
Role as a Model Substrate for Catalytic Reaction Discovery
The presence of an aryl bromide moiety in 2-bromo-N-ethyl-N-phenylbenzamide makes it a suitable candidate for use as a model substrate in the discovery and optimization of catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. While specific studies employing this exact molecule are not prevalent in publicly accessible literature, its structural features are highly relevant to established catalytic methodologies.
For instance, the Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with amines in the presence of a palladium catalyst. The development of this reaction has significantly impacted the synthesis of pharmaceuticals and other functional organic molecules. Given its structure, this compound could serve as a substrate to test the efficacy of new catalyst systems, including novel phosphine (B1218219) ligands, for their ability to facilitate C-N bond formation under milder conditions or with a broader substrate scope.
Similarly, the Suzuki-Miyaura cross-coupling reaction, which joins an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis for creating carbon-carbon (C-C) bonds. The reactivity of the carbon-bromine bond in this compound could be harnessed to explore new palladium catalysts that are effective for coupling with various boronic acids or esters. Research on related unprotected ortho-bromoanilines has demonstrated the utility of such substrates in developing robust Suzuki-Miyaura coupling methods for the synthesis of pharmacologically active compounds.
Utility as a Synthetic Intermediate for Complex Organic Architectures
The strategic placement of the bromo and N-ethyl-N-phenylamido groups in this compound positions it as a valuable intermediate for the construction of more complex organic molecules, particularly heterocyclic scaffolds. nih.gov The reactivity of the aryl bromide allows for its participation in intramolecular reactions, leading to the formation of new ring systems.
A notable example of a reaction where a similar substrate is used is the palladium-catalyzed synthesis of phenanthridinones from o-halobenzamides. This process involves an intramolecular C-C bond formation, leading to a tricyclic lactam structure that is a core motif in various biologically active compounds. While research specifically detailing the cyclization of this compound is limited, the principles established with related o-halobenzamides suggest its potential as a precursor for N-ethyl-N-phenylphenanthridinone derivatives. The synthesis of such complex architectures from readily available starting materials is a significant goal in organic chemistry.
Exploration in Supramolecular Chemistry (e.g., Self-Assembly, Organogelation)
The field of supramolecular chemistry investigates the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. There is currently a lack of specific research in the scientific literature regarding the self-assembly or organogelation properties of this compound.
However, related research on more complex molecules containing the N-phenylbenzamide moiety suggests that this structural unit can be incorporated into systems capable of forming organized assemblies. For example, studies on certain carbazole (B46965) derivatives featuring an N-phenylbenzamide group have shown that these molecules can act as organogelators, forming gels in organic solvents through a combination of hydrogen bonding and π-π stacking interactions. These findings indicate that while this compound itself may not be a primary candidate for self-assembly due to its relatively simple structure, it could potentially be functionalized to create more complex derivatives with interesting supramolecular properties. Further research would be necessary to explore this potential.
Future Research Directions and Emerging Paradigms in 2 Bromo N Ethyl N Phenylbenzamide Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of sustainable and green synthetic routes for complex molecules like 2-bromo-N-ethyl-N-phenylbenzamide. Future research in this area will concentrate on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. Key strategies will likely involve the optimization of reaction conditions and the exploration of novel catalytic systems.
One promising avenue is the improvement of C-H arylation methodologies, which offer a more atom-economical alternative to traditional cross-coupling reactions. rsc.org Research will aim to enhance the sustainability of these procedures by addressing factors such as solvent choice, reaction temperature, and catalyst loading. rsc.org The development of reactions that can proceed in greener solvents, such as water or bio-based solvents, is a primary objective. rsc.org Furthermore, reducing reaction times and temperatures through more efficient catalysts will significantly lower the energy footprint of the synthesis.
The principles of green chemistry can be applied to various stages of the synthesis of N-aryl benzamides. nih.gov This includes designing reactions with high atom economy, using renewable feedstocks, and minimizing the generation of hazardous byproducts. One-pot multicomponent reactions are particularly attractive as they can reduce the number of synthetic steps, thereby minimizing waste and improving efficiency. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. rsc.org |
| Design for Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures, potentially through more active catalysts. rsc.org |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. |
| Catalysis | Employing highly efficient and recyclable catalysts, with a focus on earth-abundant metals. rsc.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic probes that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for this purpose. These techniques provide dynamic information that is often inaccessible through traditional offline analysis. acs.orgnsf.gov
The real-time observation of chemical bond formation at the single-molecule level represents a significant challenge and a major goal in organic chemistry. acs.orgnsf.gov Techniques such as simultaneous surface-enhanced Raman spectroscopy (SERS) and single-entity electrochemistry (EC) have shown promise in studying amide bond formation with high temporal resolution. acs.orgnsf.gov Applying such methods to the synthesis of this compound could reveal transient intermediates and provide a detailed understanding of the reaction pathway.
Proton NMR spectroscopy has also been used to study the kinetics of amide bond formation, providing quantitative data on the rate of product formation. nih.gov The development of in-situ NMR techniques, where the reaction is monitored directly in the NMR tube, can offer valuable insights into reaction kinetics and help in optimizing reaction conditions.
Camera-enabled colorimetric reaction monitoring is another emerging technique for tracking the progress of amide bond formation. chemrxiv.org This non-invasive method correlates color changes in the reaction mixture with the conversion to the amide product, offering a simple yet powerful tool for real-time analysis. chemrxiv.org
| Spectroscopic Probe | Information Gained | Potential Application for this compound |
| In-situ NMR Spectroscopy | Reaction kinetics, identification of intermediates, quantitative analysis of reactants and products. nih.gov | Optimization of reaction conditions (temperature, catalyst loading, etc.) for improved yield and purity. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time monitoring of bond formation, detection of transient species. acs.orgnsf.gov | Elucidation of the reaction mechanism at a molecular level. |
| In-situ FT-IR Spectroscopy | Tracking the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands. | Continuous monitoring of reaction progress to determine the optimal reaction endpoint. |
| Camera-Enabled Colorimetric Monitoring | Non-invasive, real-time tracking of reaction conversion based on color changes. chemrxiv.org | High-throughput screening of reaction conditions and catalysts. |
Computational Design and Prediction of Novel Reactivities
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the reactivity of molecules. nih.govjddtonline.info In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, stability, and potential reaction pathways. researchgate.netresearchgate.net
By calculating various molecular descriptors, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and chemical hardness, researchers can predict the most likely sites for electrophilic and nucleophilic attack. jddtonline.inforesearchgate.net This information is crucial for designing new reactions and predicting the outcomes of known transformations under different conditions. For instance, the MEP map can visually represent the electron-rich and electron-deficient regions of the molecule, guiding the design of reactions with specific reagents. researchgate.net
Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies, providing a theoretical basis for understanding experimental observations. researchgate.net This can help in identifying rate-determining steps and designing catalysts that can lower the activation barriers, leading to more efficient reactions. The study of solvent effects and the role of different functional groups on the reactivity of the molecule can also be effectively carried out using computational models. tandfonline.com
The computational design of new analogs of this compound with tailored properties is another exciting area of research. researchgate.net By systematically modifying the molecular scaffold and evaluating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and further investigation.
| Computational Method | Predicted Property/Application | Relevance to this compound |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reactivity parameters. nih.govjddtonline.info | Understanding the fundamental properties and predicting the chemical behavior of the molecule. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. nih.gov | Predicting the spectroscopic properties and understanding the electronic transitions. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents and other molecules. tandfonline.com | Studying the dynamic behavior of the molecule in different environments. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. tandfonline.com | Exploring the potential pharmaceutical applications of the compound and its analogs. |
Integration of Artificial Intelligence and Machine Learning in Reaction Optimization and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. preprints.org These data-driven approaches are particularly valuable for complex multi-parameter reactions, such as those involved in the synthesis of this compound.
Machine learning algorithms, such as random forest, can be trained on datasets of chemical reactions to predict the performance of a given reaction in a multidimensional chemical space. semanticscholar.orgprinceton.edunih.gov By inputting various descriptors for reactants, catalysts, and solvents, these models can predict the reaction yield with high accuracy. nih.gov This predictive power can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. rsc.orgnih.gov
ML models can also be used to navigate new areas of chemical reactivity. rsc.org By learning from existing data, these models can suggest promising reaction conditions for new substrates or even propose entirely new synthetic routes. rsc.org This capability is particularly useful for discovering novel reactivities of this compound and for designing efficient syntheses of its derivatives.
The integration of ML with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system for automated reaction optimization and discovery. The HTE platform can rapidly generate large datasets of experimental results, which are then used to train and refine the ML models. The models, in turn, guide the next round of experiments, leading to a rapid convergence on the optimal reaction conditions. This synergistic approach has the potential to dramatically accelerate the pace of chemical research and development. pku.edu.cnresearchgate.net
| Machine Learning Application | Description | Impact on this compound Chemistry |
| Reaction Yield Prediction | Training algorithms on experimental data to predict the outcome of a reaction under specific conditions. semanticscholar.orgnih.gov | Rapid optimization of synthetic routes, reducing the need for extensive trial-and-error experimentation. chemistryworld.com |
| Catalyst and Reagent Selection | Using ML models to suggest the optimal catalyst, solvent, and base for a given transformation. semanticscholar.org | More efficient and selective synthesis of the target compound and its derivatives. |
| De Novo Synthetic Route Design | Employing AI to propose novel synthetic pathways based on known chemical reactions and principles. preprints.org | Discovery of new and more efficient ways to synthesize this compound. |
| Active Learning for Reaction Optimization | An iterative process where the ML model actively selects the most informative experiments to perform next, leading to faster optimization. rsc.org | Accelerated development of robust and high-yielding synthetic protocols. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-ethyl-N-phenylbenzamide in academic research?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. A common approach involves reacting 2-bromobenzoic acid derivatives with N-ethylaniline using coupling agents like thionyl chloride (SOCl₂) to form the acid chloride intermediate. For example, Scheme 2 in outlines similar benzamide syntheses using pyridine as a base and dichloromethane as a solvent . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical, as demonstrated in , where analogous benzamides were synthesized with yields exceeding 75% by controlling reaction times and purification via HPLC .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. details structural analysis of 4-bromo-N-phenylbenzamide, highlighting bond-length validation using SHELX software (SHELXL for refinement) . Key steps include:
- Crystal growth via slow evaporation.
- Data collection at low temperatures (e.g., 150 K) to minimize thermal motion artifacts.
- Refinement with SHELXL, incorporating anisotropic displacement parameters for heavy atoms like bromine .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (S24/25 in ) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust (S22) .
- Waste Management : Segregate halogenated waste for professional disposal, as emphasized in for analogous brominated amides .
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or compound purity. Strategies include:
- Reproducibility Checks : Replicate assays across multiple cell lines (e.g., tested Trypanosoma brucei inhibitors in triplicate) .
- Purity Validation : Use HPLC (≥95% purity, as in ) and NMR to confirm structural integrity .
- Meta-Analysis : Cross-reference with SAR studies (e.g., ’s optimization of benzamide substituents for enhanced activity) .
Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Systematic Substituent Variation : Modify bromine position, ethyl/phenyl groups, or introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to assess activity trends .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition in ) using dose-response curves (IC₅₀ calculations) .
- Computational Docking : Tools like AutoDock Vina predict binding modes, validated by crystallographic data (e.g., ’s halogen bonding analysis) .
Q. What advanced computational methods are used to predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density maps to identify electrophilic sites (e.g., bromine’s σ-hole in ) .
- Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) surfaces predict nucleophilic/electrophilic regions .
- Solvent Effects : COSMO-RS simulations in assess solvation impacts on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
